4-Quinolineacetonitrile
Overview
Description
4-Quinolineacetonitrile is a chemical compound with the CAS number 14003-46-4 . It is used in the synthesis of various biochemicals .
Synthesis Analysis
The synthesis of 4-quinolones, including 4-Quinolineacetonitrile, has been a topic of interest for many years. Recent methods of synthesis include activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, and tandem acyl transfer – cyclization of o-alkynoylanilines . Another review highlights the development of experimental progress made to date in the synthetic protocol towards 4-quinolone and its analogs .Scientific Research Applications
Synthesis and Chemical Properties
- 4-Quinolineacetonitrile and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, Kaslow and Kartinos (1951) explored the preparation of substituted quinolineacetic acids, including derivatives of 4-Quinolineacetonitrile (Kaslow & Kartinos, 1951).
Electrochemical Applications
- In electrochemical applications, 4-Quinolineacetonitrile derivatives have been used in the synthesis of polymers with good mechanical properties and electrical conductivity, as reported by An et al. (1989) (An et al., 1989).
Antibacterial Properties
- Quinoline-3-carbonitrile derivatives, including those related to 4-Quinolineacetonitrile, have shown potential as antibacterial agents. Khan et al. (2019) synthesized new derivatives and found them effective against both Gram-positive and Gram-negative bacteria without severe host toxicity (Khan et al., 2019).
Photovoltaic and Electronic Applications
- 4-Quinolineacetonitrile derivatives have applications in photovoltaic properties and electronic device fabrication. Zeyada et al. (2016) investigated films of quinoline derivatives for use in heterojunction diodes (Zeyada et al., 2016).
Corrosion Inhibition
- Novel quinoline derivatives including those of 4-Quinolineacetonitrile have been evaluated for their use as corrosion inhibitors for mild steel in acidic media, demonstrating significant inhibition efficiency as found by Singh et al. (2016) (Singh et al., 2016).
Computational Chemistry Studies
- Al-Ahmary et al. (2018) conducted a detailed computational analysis of a novel quinoline derivative, which contributes to the understanding of the molecular properties and potential applications of such compounds (Al-Ahmary et al., 2018).
Metal Ion Sensing
- A study by Song et al. (2013) demonstrated the use of a quinoline-based sensor for detecting metal ions such as zinc and cadmium, showcasing the versatility of quinoline derivatives in sensing applications (Song et al., 2013).
properties
IUPAC Name |
2-quinolin-4-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTDILDXLGTRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292762 | |
Record name | 4-Quinolineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolineacetonitrile | |
CAS RN |
14003-46-4 | |
Record name | 4-Quinolineacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Quinolineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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